molecular formula C19H17N5O B1166114 antibiotic Y CAS No. 102426-44-8

antibiotic Y

Cat. No.: B1166114
CAS No.: 102426-44-8
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic Y is a useful research compound. Its molecular formula is C19H17N5O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102426-44-8

Molecular Formula

C19H17N5O

Origin of Product

United States

Q & A

Q. How should a cross-sectional Knowledge, Attitudes, and Practices (KAP) study on antibiotic Y usage be designed?

Methodological Answer:

  • Design Framework : Use a validated, structured questionnaire divided into sections: demographic data, knowledge assessment (e.g., mechanisms of action, resistance), attitude scales (Likert-type responses), and practice-based case scenarios .
  • Validation Steps : Pre-test the questionnaire on a pilot cohort (e.g., 15–20 participants) to calculate Cronbach’s alpha for internal consistency (>0.7 acceptable). Revise ambiguities flagged during pre-testing .
  • Sampling Strategy : Employ stratified random sampling to ensure representation across academic disciplines (e.g., medical, pharmacy, biology students) .
  • Data Collection : Distribute via secure platforms (e.g., Google Forms) with embedded consent forms and anonymization protocols .

Q. What are standard methodologies for assessing this compound’s in vitro efficacy?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Perform broth microdilution assays per CLSI guidelines, testing this compound against reference bacterial strains (e.g., Staphylococcus aureus ATCC 25923) .
  • Time-Kill Curves : Evaluate bactericidal activity by incubating this compound at 2× MIC and sampling viable counts at 0, 4, 8, and 24 hours. Synergy studies can combine this compound with adjuvants (e.g., β-lactamase inhibitors) .
  • Stability Testing : Assess reconstituted formulations under varying pH, temperature, and solvent conditions (e.g., saline vs. dextrose) using HPLC to quantify degradation products .

Q. How to conduct a systematic review on this compound’s resistance mechanisms?

Methodological Answer:

  • Protocol Registration : Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., studies published 2010–2025, in vitro/clinical data) and search databases (PubMed, EMBASE, Cochrane Library) .
  • Data Extraction : Use tools like Covidence to collate resistance gene profiles (e.g., blaCTX-M, mecA), MIC trends, and geographic distribution. Resolve discrepancies via dual independent screening .
  • Quality Assessment : Apply ROBINS-I for observational studies and GRADE for evidence strength. Highlight biases (e.g., small sample sizes in surveillance studies) .

Advanced Research Questions

Q. How can statistical experimental design optimize this compound’s production in microbial strains?

Methodological Answer:

  • Box-Behnken Design : Test 3–5 critical factors (e.g., carbon source, pH, incubation time) at three levels each. For example, a 15-run design might optimize antibiotic yield in Streptomyces spp. by modeling interactions between variables .
  • Response Surface Methodology (RSM) : Fit quadratic models to predict optimal conditions. Validate with confirmatory experiments (e.g., ±5% error tolerance between predicted/actual yields) .

Q. How to resolve contradictions in this compound resistance gene prevalence across environmental metagenomic studies?

Methodological Answer:

  • ARGs-OAP Pipeline : Process raw sequencing data using ARGs-OAP v2.0 with expanded SARG database and Hidden Markov Models (HMMs) for gene annotation. Normalize hits by 16S rRNA gene abundance .
  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity (e.g., soil vs. aquatic microbiomes). Adjust for confounders like sampling depth and primer bias .

Q. What integrative approaches can link this compound’s pharmacokinetics to resistance emergence in vivo?

Methodological Answer:

  • Pharmacodynamic Modeling : Develop PK/PD models using NONMEM or Monolix, correlating serum concentrations (AUC/MIC) with resistance gene induction rates in animal models .
  • Multi-Omics Integration : Combine RNA-seq (bacterial transcriptomics), metagenomics (resistome shifts), and metabolomics (host-microbe interactions) to identify resistance drivers .

Q. How to evaluate this compound’s compatibility with novel delivery systems (e.g., nanoparticles)?

Methodological Answer:

  • Compatibility Screening : Use differential scanning calorimetry (DSC) and FTIR to detect physicochemical interactions between this compound and polymer matrices (e.g., PLGA) .
  • Controlled Release Assays : Simulate physiological conditions (e.g., pH 5.5 for abscesses) to measure release kinetics via dialysis membranes. Compare efficacy against free this compound .

Q. How to design a clinical trial comparing this compound’s efficacy to WHO AWaRe-classified alternatives?

Methodological Answer:

  • PICO Framework : Define population (e.g., neonates with sepsis), intervention (this compound), comparator (Watch-list antibiotics), and outcomes (e.g., 30-day mortality, resistance emergence) .
  • Adaptive Design : Incorporate interim analyses to adjust sample size or endpoints based on early resistance signals. Use CONSORT-AWaRe extensions for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.